molecular formula C5H7N3O B127923 3-Hydroxy-2-methylpyrimidin-4-imine CAS No. 141074-56-8

3-Hydroxy-2-methylpyrimidin-4-imine

Cat. No. B127923
M. Wt: 125.13 g/mol
InChI Key: XFKQGQFMAYTZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methylpyrimidin-4-imine, also known as 3-HMPI, is a compound that has been of great interest to the scientific community due to its potential applications in various fields. This molecule is a pyrimidine derivative and has been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-2-methylpyrimidin-4-imine is not fully understood. However, it has been reported to inhibit the activity of thiamine pyrophosphate (TPP) synthase, an enzyme involved in the biosynthesis of thiamine. This inhibition leads to a decrease in the production of TPP, which is essential for various cellular processes.

Biochemical And Physiological Effects

3-Hydroxy-2-methylpyrimidin-4-imine has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-Hydroxy-2-methylpyrimidin-4-imine inhibits the activity of TPP synthase, leading to a decrease in the production of TPP. This decrease in TPP production has been reported to result in reduced cell viability and increased apoptosis in cancer cells. In addition, 3-Hydroxy-2-methylpyrimidin-4-imine has been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Hydroxy-2-methylpyrimidin-4-imine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one of the limitations of using 3-Hydroxy-2-methylpyrimidin-4-imine is its potential toxicity. In vitro studies have shown that 3-Hydroxy-2-methylpyrimidin-4-imine can reduce cell viability and increase apoptosis in cancer cells. Therefore, caution should be taken when handling 3-Hydroxy-2-methylpyrimidin-4-imine in lab experiments.

Future Directions

There are several future directions for the study of 3-Hydroxy-2-methylpyrimidin-4-imine. One of the directions is the investigation of its potential as an antiviral agent. Further studies can be conducted to determine its efficacy against other viruses and its mechanism of action. Another direction is the study of its potential as a building block for the synthesis of novel materials with potential applications in electronic devices. Finally, the investigation of its role in the biosynthesis of thiamine can provide insights into the cellular processes involved in thiamine biosynthesis and potential targets for drug development.
Conclusion:
In conclusion, 3-Hydroxy-2-methylpyrimidin-4-imine is a compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-Hydroxy-2-methylpyrimidin-4-imine in various fields and its role in cellular processes.

Synthesis Methods

The synthesis of 3-Hydroxy-2-methylpyrimidin-4-imine can be achieved through various methods, including the reaction of 2-amino-4-methylpyrimidine with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde and formic acid. These methods have been reported to yield high purity and high yield of 3-Hydroxy-2-methylpyrimidin-4-imine.

Scientific Research Applications

3-Hydroxy-2-methylpyrimidin-4-imine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Hydroxy-2-methylpyrimidin-4-imine has been investigated for its potential as an antiviral agent. It has been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In biochemistry, 3-Hydroxy-2-methylpyrimidin-4-imine has been studied for its role in the biosynthesis of thiamine, a vitamin essential for various cellular processes. In materials science, 3-Hydroxy-2-methylpyrimidin-4-imine has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.

properties

CAS RN

141074-56-8

Product Name

3-Hydroxy-2-methylpyrimidin-4-imine

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-hydroxy-2-methylpyrimidin-4-imine

InChI

InChI=1S/C5H7N3O/c1-4-7-3-2-5(6)8(4)9/h2-3,6,9H,1H3

InChI Key

XFKQGQFMAYTZCP-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N)N1O

Canonical SMILES

CC1=NC=CC(=N)N1O

synonyms

4-Pyrimidinamine, 2-methyl-, 3-oxide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.